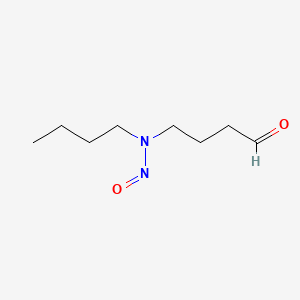

N-Butyl-N-(3-formylpropyl)nitrosamine

Description

Structure

3D Structure

Properties

CAS No. |

70625-89-7 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

N-butyl-N-(4-oxobutyl)nitrous amide |

InChI |

InChI=1S/C8H16N2O2/c1-2-3-6-10(9-12)7-4-5-8-11/h8H,2-7H2,1H3 |

InChI Key |

VWRKNGCLVDCLRF-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC=O)N=O |

Canonical SMILES |

CCCCN(CCCC=O)N=O |

Other CAS No. |

70625-89-7 |

Synonyms |

BFPN N-butyl-N-(3-formylpropyl)nitrosamine |

Origin of Product |

United States |

Synthetic Methodologies for Research Applications

Conventional and Modern Synthetic Routes for N-Nitrosamine Production for Research

The creation of N-nitrosamines for research purposes relies on the reaction of a secondary amine precursor with a nitrosating agent. Methodologies have evolved from traditional acid-catalyzed reactions to more modern, milder conditions that offer broader functional group tolerance.

The most common pathway to N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent. rsc.org The choice of agent and reaction conditions can be tailored to the specific substrate and desired purity.

The conventional method for synthesizing N-nitrosamines involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic aqueous medium. researchgate.net The acid protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating species. The reaction's efficiency is pH-dependent, balancing the formation of the active nitrosating agent against the protonation of the amine precursor, which would render it unreactive. researchgate.net

More contemporary methods have been developed to overcome the limitations of acidic conditions. One highly effective and modern approach utilizes tert-butyl nitrite (TBN) as the nitrosating agent. rsc.orgsigmaaldrich.com This method can be performed under solvent-free, metal-free, and acid-free conditions, offering excellent yields. sigmaaldrich.comtcichemicals.compublisso.de A significant advantage of using TBN is its compatibility with sensitive and acid-labile functional groups, such as certain protecting groups (e.g., Boc), phenols, and olefins, which might not be stable under traditional nitrosating conditions. rsc.orgsigmaaldrich.com Other nitrosating agents employed in laboratory synthesis include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and specialized reagents like the [NO⁺·Crown·H(NO₃)₂⁻] complex, which provides a soluble source of the nitrosonium ion (NO⁺) under mild, homogeneous conditions. researchgate.netipa-india.org

| Nitrosating Agent | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Sodium Nitrite (NaNO₂) / Acid | Aqueous acidic medium (e.g., HCl, H₂SO₄) | Conventional, widely used, inexpensive reagents. | researchgate.net |

| tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free | High yields, mild conditions, tolerates sensitive functional groups. | rsc.orgsigmaaldrich.comtcichemicals.compublisso.de |

| [NO⁺·Crown·H(NO₃)₂⁻] Complex | Homogeneous in dichloromethane | Stable reagent, mild conditions, recyclable crown ether. | ipa-india.org |

| N-Nitrososulfonamide | Mild, neutral conditions | Stable to air and moisture, high functional group tolerance. | ipa-india.org |

For analytical and mechanistic research, N-nitrosamines are often chemically derivatized. This process can enhance their stability, improve their chromatographic behavior, and increase the sensitivity of their detection by analytical instruments like gas chromatography-mass spectrometry (GC-MS).

A common derivatization strategy involves the cleavage of the N-nitroso group (denitrosation), typically using hydrobromic acid, to regenerate the parent secondary amine. sigmaaldrich.comnih.gov This resulting amine is then converted into a more stable and readily detectable derivative. For example, the amine can be reacted with p-toluenesulfonyl chloride in a process called sulfonylation to form a stable sulfonamide derivative. sigmaaldrich.com This derivatization has been shown to improve chromatographic performance and lower instrumental detection limits by nearly 20-fold compared to the underivatized nitrosamine (B1359907). sigmaaldrich.com Another approach converts the secondary amine into an N-diethylthiophosphoryl derivative using diethyl chlorothiophosphate, which can be measured with high sensitivity using a flame photometric detector. nih.govselleckchem.com

These derivatization techniques are crucial for creating the stable analytical standards needed for accurate quantification in complex matrices and for studying the compound's formation and degradation pathways. sigmaaldrich.comnih.gov

Preparation of Isotopically Labeled N-Butyl-N-(3-formylpropyl)nitrosamine for Metabolic Tracing

Isotopically labeled compounds are indispensable tools for metabolic research, allowing scientists to trace the fate of a molecule through a biological system. The synthesis of labeled this compound can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

There are two primary strategies for isotopic labeling:

Starting with a Labeled Precursor: The synthesis can begin with a commercially available starting material that already contains the isotopic label at a specific position. For this compound, this could involve using a deuterium- or ¹³C-labeled version of a butyl or propyl-containing precursor. The labeled precursor is then carried through the synthetic route to the final product. Studies on other nitrosamines have successfully used deuterium labeling to investigate kinetic isotope effects, which helps determine if C-H bond cleavage is a rate-limiting step in metabolism. nih.govnih.gov It is important that deuterium atoms are placed on carbon atoms rather than heteroatoms to prevent potential hydrogen-deuterium exchange under certain conditions. usp.org

Using a Labeled Reagent: The isotopic label can be introduced during the synthesis itself. For N-nitrosamines, a straightforward method is to use a labeled nitrosating agent. For instance, using ¹⁵N-labeled sodium nitrite (Na¹⁵NO₂) in the nitrosation step will produce a final nitrosamine with a ¹⁵N-labeled nitroso group. usp.org This approach is efficient and provides a one-mass-unit difference from the unlabeled compound, which is ideal for use as an internal standard in mass spectrometry. usp.org Other isotopes, such as nitrogen-13 (B1220869) (¹³N), have also been incorporated via reaction with [¹³N]NO₂⁻ for specialized imaging studies. nih.gov

| Isotope | Labeling Strategy | Application in Research | Reference |

|---|---|---|---|

| Deuterium (²H) | Use of deuterated precursors (e.g., deuterated butanol). | Studying kinetic isotope effects in metabolism to identify rate-limiting steps. | nih.govnih.gov |

| Carbon-13 (¹³C) | Use of ¹³C-labeled precursors in the carbon backbone. | Mass spectrometry internal standards, NMR spectroscopy probes. | researchgate.netchemrxiv.org |

| Nitrogen-15 (¹⁵N) | Use of a labeled nitrosating agent, such as Na¹⁵NO₂. | Preferred for mass spectrometry internal standards due to stable labeling. | usp.org |

| Nitrogen-13 (¹³N) | Reaction with [¹³N]NO₂⁻ trapped on a resin. | Synthesis of radiotracers for imaging techniques like PET. | nih.gov |

Synthesis of Putative Metabolites and Analogues for Comparative Research

To understand the metabolic fate of this compound, it is essential to synthesize its putative metabolites. These synthesized metabolites serve as authentic analytical standards for comparison with compounds isolated from biological samples (e.g., urine or cell cultures). Research has shown that this compound is metabolized in rat liver via two main pathways: reduction and oxidation. ebi.ac.uk

The key metabolites identified are:

N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN): Formed by the NADH-dependent reduction of the aldehyde group to a primary alcohol. ebi.ac.uk BBN itself is a known carcinogen used to induce urinary bladder cancer in animal models. sigmaaldrich.comselleckchem.comcancer.gov Its synthesis follows general nitrosation procedures, starting with the precursor amine, N-butyl-N-(4-hydroxybutyl)amine, and reacting it with a suitable nitrosating agent.

N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN): Formed by the NAD⁺-dependent oxidation of the aldehyde group to a carboxylic acid. ebi.ac.uk BCPN is a principal urinary metabolite of BBN. ebi.ac.uk A specific laboratory synthesis for BCPN has been published, providing a method for its preparation for use as a research standard. tcichemicals.com This synthesis is crucial for quantitative studies that measure the extent of metabolic conversion in vivo and in vitro. tcichemicals.comebi.ac.uk

The availability of these synthesized metabolite standards is critical for validating analytical methods and accurately interpreting metabolic data. ebi.ac.uk

| Metabolite Name | Abbreviation | Metabolic Transformation | Synthetic Precursor (Amine) | Reference |

|---|---|---|---|---|

| N-butyl-N-(4-hydroxybutyl)nitrosamine | BBN | Reduction of the formyl group | N-butyl-N-(4-hydroxybutyl)amine | ebi.ac.uknih.gov |

| N-butyl-N-(3-carboxypropyl)nitrosamine | BCPN | Oxidation of the formyl group | N-butyl-N-(3-carboxypropyl)amine | tcichemicals.comebi.ac.uk |

Metabolic Pathways and Enzymatic Transformations of N Butyl N 3 Formylpropyl Nitrosamine

Primary Metabolic Conversions

In rat liver, N-Butyl-N-(3-formylpropyl)nitrosamine undergoes two main metabolic transformations: an NADH-dependent reduction and an NAD+-dependent oxidation. nih.govoup.com These pathways convert the formyl group into either a hydroxyl or a carboxyl group, leading to the formation of distinct metabolites.

One of the primary metabolic routes for this compound is its reduction to N-Butyl-N-(4-hydroxybutyl)nitrosamine. nih.govoup.com This biotransformation is dependent on the presence of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor. nih.govoup.com

The enzymatic reduction of this compound is susceptible to inhibition. Research has demonstrated that pyrazole (B372694) can effectively inhibit this NADH-dependent reduction pathway. nih.govoup.com

The predominant metabolic pathway for this compound is its rapid oxidation to N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.govoup.com This reaction requires the oxidized form of nicotinamide adenine dinucleotide (NAD+) as a cofactor. nih.govoup.com BCPN is a significant urinary metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine. nih.gov

The oxidation of this compound to BCPN is catalyzed by various isozymes of aldehyde dehydrogenase (ALDH) present in the rat liver. nih.govoup.com A substantial portion of this enzymatic activity, approximately one-third of the total liver activity, is located in the cytosolic fraction. oup.com Mammalian ALDHs are grouped into several classes, with cytosolic forms found in classes 1 and 3. tandfonline.com The rate of oxidation of this compound by cytosolic isozymes is 2 to 2.5 times greater than that of propionaldehyde, a standard substrate for these enzymes. nih.govoup.com

The kinetics of the NAD+-dependent oxidation of this compound have been investigated. The rate of this oxidation in the total rat liver is approximately 3 µmol/min/g of liver tissue or 21 nmol/min/mg of protein. nih.govoup.com The reaction exhibits a low apparent Michaelis constant (Km) of 20-30 µM, indicating a high affinity of the enzyme for this substrate compared to other known ALDH substrates. nih.govoup.com

Kinetic Parameters of this compound Oxidation

| Parameter | Value | Source |

|---|---|---|

| Rate of oxidation (total rat liver) | 3 µmol/min/g liver | nih.govoup.com |

| Rate of oxidation (total rat liver) | 21 nmol/min/mg protein | nih.govoup.com |

| Apparent Km | 20-30 µM | nih.govoup.com |

The oxidation of this compound can be significantly inhibited by certain compounds. Disulfiram (B1670777), a well-known inhibitor of ALDH isozymes, has been shown to effectively block the in vitro oxidation of this nitrosamine (B1359907) in a dose-dependent manner. nih.govoup.com Another substance, sodium arsenite, also demonstrates inhibitory effects on this metabolic pathway. nih.gov

Inhibition of this compound Oxidation

| Inhibitor | Concentration | Inhibition Percentage | Source |

|---|---|---|---|

| Disulfiram | 50 µM | 40-50% | nih.govoup.com |

| Disulfiram | 100 µM | 60-70% | nih.govoup.com |

| Sodium Arsenite | 0.4 mM | 50% | nih.gov |

NAD+-Dependent Oxidation to N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN)

Role of Cytochrome P450 Enzymes in Nitrosamine Metabolism

The metabolic activation of N-nitrosamines is a critical step in their carcinogenic activity and is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes. researchgate.netnih.gov This bioactivation typically involves the hydroxylation of the carbon atom at the α-position relative to the nitroso group. researchgate.net This enzymatic reaction forms an unstable α-hydroxynitrosamine intermediate, which then undergoes spontaneous decomposition to yield highly reactive electrophiles, such as diazonium ions, that can alkylate DNA and initiate the carcinogenic process. researchgate.netnih.gov While direct studies on this compound are limited as it is an intermediate metabolite, the extensive research on its parent compounds and other nitrosamines provides a clear framework for understanding the role of CYP450 enzymes.

Substrate Specificity and Isozyme Involvement in N-Nitrosamine Bioactivation

The metabolic activation of N-nitrosamines is not a uniform process; it exhibits considerable substrate specificity, with different CYP450 isozymes preferentially metabolizing specific nitrosamines. For long-chain nitrosamines, such as N-nitrosodibutylamine (NDBA), a compound structurally related to the precursors of this compound, specific isozymes have been identified as key players. nih.gov

In vitro studies using rat liver microsomes have demonstrated that CYP2B1 is highly effective at catalyzing the α-hydroxylation of these long-chain nitrosamines. nih.gov The induction of CYP2B1, for example by phenobarbital, leads to a dramatic increase in the cleavage of the C-N bonds in NDBA. nih.gov Another isozyme, CYP2E1, has also been implicated, particularly in the depropylation of N-nitrosodipropylamine (NDPA). nih.gov Conversely, CYP1A1 shows no significant activity towards the metabolism of these compounds. nih.gov

The specificity extends to other classes of nitrosamines as well. For instance, the metabolic activation of tobacco-specific nitrosamines like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) is primarily handled by different isozymes, namely CYP2A6 and CYP2A13. nih.govumn.edu This isozyme-specific metabolism is a crucial determinant of the organ-specific carcinogenicity of different nitrosamines.

Table 1: Selected Cytochrome P450 Isozymes and Their Nitrosamine Substrates

| CYP450 Isozyme | Nitrosamine Substrate(s) | Primary Metabolic Reaction | Reference(s) |

|---|---|---|---|

| CYP2B1 | N-nitrosodibutylamine (NDBA), N-nitrosodipropylamine (NDPA) | α-hydroxylation, N-dealkylation | nih.gov |

| CYP2E1 | N-nitrosodipropylamine (NDPA), N-nitrosodimethylamine (NDMA) | α-hydroxylation, N-dealkylation | nih.govnih.gov |

| CYP1A1 | No significant activity for NDPA, NDBA | - | nih.gov |

| CYP2A6 / 2A13 | N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | α-hydroxylation | nih.govmdpi.com |

| CYP3A4 | N'-nitrosonornicotine (NNN) | 2'-hydroxylation | mdpi.com |

Computational Approaches to Elucidate Metabolic Activation Pathways

Understanding the precise mechanisms of CYP450-mediated metabolism at a molecular level can be challenging through experimental methods alone. Computational approaches, such as Density Functional Theory (DFT) and molecular docking, have become invaluable tools for elucidating these complex activation pathways. mdpi.com

These theoretical studies can model the interaction between a nitrosamine substrate and the active site of a specific CYP450 isozyme. For example, DFT calculations have been used to investigate the metabolic activation of NNN, mapping the energy profiles for different hydroxylation pathways. mdpi.com Such studies can predict which carbon atom is more likely to be hydroxylated and explain the stereospecificity of the reaction, providing a theoretical basis for the observed carcinogenicity and organ specificity of different enantiomers. mdpi.com

Furthermore, computational modeling can help identify novel, transient metabolites. Research on NNN and NNK hypothesized that CYP450 enzymes might perform a second, processive oxidation on the initial α-hydroxynitrosamine, leading to a more stable, yet still reactive, nitrosamide intermediate. nih.gov This hypothesis was tested by synthesizing the predicted nitrosamides and using advanced analytical techniques like high-resolution mass spectrometry to detect their formation in low amounts in in vitro P450 reaction systems. nih.gov These findings demonstrate that computational chemistry, combined with sensitive analytics, can uncover previously unknown metabolic pathways. nih.govumn.edu

Interconversion with Other N-Butyl-N-nitrosamine Metabolites

This compound is a key intermediate metabolite of the potent urinary bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.govdeepdyve.com In rat liver, it exists at a metabolic crossroads, subject to two competing enzymatic transformations that convert it to other significant BBN metabolites. nih.govdeepdyve.com

The first pathway is an NADH-dependent reduction of the formyl group, which converts this compound back to its precursor, N-butyl-N-(4-hydroxybutyl)nitrosamine. nih.govdeepdyve.com This reductive reaction can be inhibited by pyrazole. nih.govdeepdyve.com

The second, and predominant, pathway is an NAD+-dependent oxidation of the formyl group. nih.gov This reaction is catalyzed by aldehyde dehydrogenase and results in the formation of N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is considered the ultimate urinary carcinogen derived from BBN. nih.govdeepdyve.comnih.gov This oxidation occurs very rapidly in the liver, with an apparent Km of 20–30 μM, which is a significantly lower concentration than for many other aldehyde dehydrogenase substrates. nih.gov The rate of this oxidation is comparable to that of propionaldehyde, a model substrate for this enzyme family. nih.govdeepdyve.com This oxidative process can be effectively inhibited by disulfiram and sodium arsenite. nih.govdeepdyve.com The high efficiency of this conversion helps explain why the this compound intermediate is not typically detected in the urine of animals administered BBN. nih.gov

Table 2: Metabolic Interconversion of this compound in Rat Liver

| Transformation | Product | Enzyme/Cofactor | Known Inhibitor(s) | Reference(s) |

|---|---|---|---|---|

| Reduction | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Alcohol Dehydrogenase (likely) / NADH | Pyrazole | nih.govdeepdyve.com |

| Oxidation | N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) | Aldehyde Dehydrogenase / NAD+ | Disulfiram, Sodium arsenite | nih.govdeepdyve.com |

Influence of Gut Microbiota on Nitrosamine Toxicokinetics and Metabolism in Research Models

Recent research has uncovered a critical role for the gut microbiota in the metabolism and toxicokinetics of nitrosamines, establishing a direct link between microbial activity and bladder carcinogenesis. nih.govnih.gov The gut microbiome can significantly influence the transformation of nitrosamine precursors, thereby affecting the host's exposure to ultimate carcinogens. nih.gov

Studies using research models of BBN-induced bladder cancer have demonstrated that gut microbes are directly involved in metabolizing BBN into the potent carcinogen BCPN. nih.govnih.gov A key mechanism involves the processing of glucuronidated BBN conjugates. In the host liver, BBN can be detoxified through glucuronidation. However, when these conjugates reach the intestine, certain gut bacteria possessing β-glucuronidase enzymes can cleave the glucuronide group, liberating BBN. nih.gov This liberated BBN is then oxidized to BCPN by the microbiota. nih.gov This microbial activity significantly alters the toxicokinetics of the carcinogen, leading to increased urinary excretion of BCPN and enhanced DNA adduct formation in the urothelium. nih.gov In fact, depleting the gut microbiota with antibiotics was shown to nearly eliminate tumor formation in mice treated with BBN. nih.gov

Bacterial species from genera including Escherichia have been identified as capable of this BBN-to-BCPN conversion. nih.gov The influence is not limited to BBN; gut microbiota-dependent reactions have also been shown to alter the toxicokinetics of other related nitrosamines, suggesting this is a general mechanism. nih.gov

Beyond this specific pathway, intestinal bacteria can metabolize nitrosamines through other routes, such as converting them back to the parent amine and nitrite (B80452), a pathway different from the α-hydroxylation seen in mammalian tissues. nih.gov Furthermore, exposure to nitrosamines like BBN can, in turn, alter the composition of the gut microbiome itself. researchgate.net

Table 3: Summary of Gut Microbiota Activities on Nitrosamine Metabolism

| Microbial Activity | Substrate(s) | Product(s) | Implication | Reference(s) |

|---|---|---|---|---|

| Deconjugation & Oxidation | Glucuronidated BBN, BBN | BBN, BCPN | Increases exposure to the ultimate carcinogen BCPN, enhancing bladder cancer risk. | nih.gov |

| Denitrosation | Diphenylnitrosamine, Dimethylnitrosamine | Parent amine, Nitrite | A potential detoxification pathway, different from mammalian metabolism. | nih.gov |

| Production of Nitrosamines | Nitrites, Amines | Various N-nitrosamines | Gut bacteria can endogenously form carcinogenic nitrosamines. | wits.ac.za |

Molecular Mechanisms of Action and Genotoxicity

Mechanistic Basis of Carcinogenesis Induced by Related Nitrosamines

N-nitrosamines, a class of potent carcinogens found in various environmental sources, require metabolic activation to exert their carcinogenic effects. nih.govwikipedia.orgmdpi.com This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The initial and critical step in the activation of many N-nitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. researchgate.netnih.gov This α-hydroxylation reaction produces an unstable intermediate, an α-hydroxy nitrosamine (B1359907).

This intermediate then undergoes spontaneous decomposition, breaking down to form an aldehyde and a reactive diazonium ion. nih.govnih.govresearchgate.net The diazonium ion is highly unstable and can further decompose by releasing a molecule of nitrogen (N₂) to generate a highly electrophilic carbocation. nih.govpjoes.com These resulting electrophiles, particularly the carbocations and diazonium ions, are the ultimate carcinogenic species. nih.govmdpi.com They readily react with nucleophilic sites on cellular macromolecules, most critically with DNA, to form covalent addition products known as DNA adducts. nih.govmdpi.com The formation of these DNA adducts, if not properly repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in mutations. nih.govnih.gov The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a central event in the initiation of carcinogenesis. nih.govnih.gov

The carcinogenicity of various nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), has been extensively linked to this mechanism of metabolic activation and subsequent DNA alkylation. nih.govresearchgate.net For instance, the carcinogenicity of N-nitrosobis(2-oxopropyl)amine (BOP) and its postulated proximate carcinogen, N-nitrosomethyl(2-oxopropyl)amine (MOP), highlights the complexity of nitrosamine carcinogenesis, where metabolic activation can be tissue-specific and influenced by factors such as sex hormones. nih.gov Studies on deuterium-labeled BOP suggest that α-oxidation is a key, though not always rate-limiting, step in its carcinogenic process. nih.gov

Formation of DNA Adducts and Associated Molecular Events

The genotoxicity of N-Butyl-N-(3-formylpropyl)nitrosamine and related compounds stems from the covalent binding of their reactive metabolites to DNA, forming DNA adducts. nih.govnih.gov this compound is a presumptive metabolic intermediate of the known bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.gov In the liver, this compound can be reduced back to BBN or oxidized to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) by aldehyde dehydrogenase. nih.gov The ultimate carcinogenic activity is associated with the alkylation of DNA by electrophiles generated from these metabolic pathways.

The metabolic activation of this compound and its parent compound, BBN, is expected to produce a butyl-diazonium ion, leading to the formation of butyl-DNA adducts. While direct analysis of adducts from this compound is not extensively detailed in the available literature, the metabolism of the closely related N-nitrosodibutylamine (NDBA) provides insight. NDBA metabolism generates a butyl carbocation that alkylates DNA, forming adducts such as O⁶-(n-butyl)guanine. hesiglobal.org

Metabolism of BBN, which involves this compound as an intermediate, ultimately leads to the formation of BCPN, the principal urinary metabolite. The α-hydroxylation pathway is central to the formation of DNA-reactive species. This process generates a butylating agent that reacts with DNA bases. For related nitrosamines, a variety of adducts are formed, including substitutions at the N7 and O⁶ positions of guanine (B1146940) and the O⁴ position of thymine. nih.govnih.gov For example, the metabolism of N-nitrosopyrrolidine (NPYR) can result in adducts like N7-(4-oxobutyl)guanine and N7-(3-carboxypropyl)guanine. nih.gov It is therefore plausible that the metabolic cascade initiated from this compound results in similar butylated and carboxypropylated DNA adducts.

Table 1: Potential DNA Adducts from Related Nitrosamine Metabolites

| Metabolizing Compound | Resulting Adduct | Reference |

|---|---|---|

| N-Nitrosodibutylamine (NDBA) | O⁶-(n-butyl)guanine | hesiglobal.org |

| N-Nitrosopyrrolidine (NPYR) | N7-(4-oxobutyl)guanine | nih.gov |

| N-Nitrosopyrrolidine (NPYR) | N7-(3-carboxypropyl)guanine | nih.gov |

| N-Nitrosodimethylamine (NDMA) | N7-methylguanine, O⁶-methylguanine | nih.gov |

The molecular pathway leading to DNA alkylation by nitrosamines is a well-established multi-step process. nih.gov

α-Hydroxylation: The process begins with the oxidation of a carbon atom alpha to the N-nitroso group, a reaction catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov For this compound, this would occur on the butyl chain.

Decomposition: The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. nih.govnih.gov This decomposition releases the formylpropyl or a derivative group as an aldehyde and generates an unstable primary nitrosamine, which rearranges to a diazonium ion (e.g., n-butyldiazonium ion). nih.govpjoes.com

Carbocation Formation: The diazonium ion is highly reactive and can directly alkylate DNA or, more commonly, lose a molecule of dinitrogen (N₂) to form a highly electrophilic carbocation (e.g., n-butyl carbocation). nih.govpjoes.com

DNA Alkylation: The carbocation, being a powerful electrophile, attacks electron-rich, nucleophilic sites on the DNA bases (such as the N7 and O⁶ positions of guanine and N3 of adenine) and the phosphodiester backbone, forming stable covalent DNA adducts. nih.govnih.govresearchgate.net

This sequence of reactions transforms a relatively inert parent nitrosamine into a potent DNA alkylating agent, initiating the genotoxic events that can lead to cancer. nih.govmdpi.com

Quantum chemical calculations have provided significant insights into the reaction pathways of nitrosamine activation and DNA alkylation. nih.govnih.gov These computational studies model the energetics of the reaction steps, including the formation of diazonium ions and carbocations, and their subsequent reactions with DNA or water. nih.govfrontiersin.org

Studies have revealed consistent differences in the free energy profiles between carcinogenic and non-carcinogenic nitrosamines. For carcinogenic compounds, the intermediate diazonium ions tend to react under kinetic control, preferentially forming the more thermodynamically stable DNA adducts over water adducts, despite similar energy barriers for both reactions. nih.gov In contrast, non-carcinogenic nitrosamines often form more stable carbocation intermediates. These stable carbocations react under thermodynamic control and are more likely to react with water, which is present in vast excess, rather than with DNA. nih.gov

The calculations show that the initial steps of metabolic activation, up to the formation of the diazonium ion, have very similar activation profiles for many different nitrosamines. frontiersin.org The critical divergence lies in the fate of this reactive intermediate. The reaction of the diazonium ion with the N7 position of guanine is strongly exothermic. nih.gov For some non-carcinogenic nitrosamines, the formation of a stable tertiary carbocation readily leads to the formation of both DNA and water adducts in barrierless reactions, with the statistically favored water adduct being the more likely product. nih.govfrontiersin.org These computational models support a weight-of-evidence approach for assessing the carcinogenic risk of nitrosamines by predicting the likelihood of DNA adduct formation. nih.gov

Table 2: Key Findings from Quantum Chemical Calculations of Nitrosamine Activation

| Finding | Implication | Reference |

|---|---|---|

| Carcinogenic nitrosamines favor DNA adduct formation via kinetically controlled reactions of the diazonium ion. | Higher probability of DNA damage. | nih.gov |

| Non-carcinogenic nitrosamines form stable carbocations that preferentially react with water. | Lower probability of DNA damage. | nih.gov |

| The reaction to form DNA adducts (e.g., with guanine) is strongly exothermic. | DNA is a favorable target for the reactive metabolite. | nih.gov |

Induction of DNA Damage and Repair Responses

The formation of DNA adducts by chemicals like this compound constitutes significant DNA damage. nih.govnih.gov This damage, if not corrected, can lead to mutations during DNA replication and ultimately to cell death or neoplastic transformation. nih.govresearchgate.net Cells possess a sophisticated network of DNA repair pathways to counteract such damage, including base excision repair (BER), nucleotide excision repair (NER), and direct damage reversal by enzymes like O⁶-alkylguanine-DNA alkyltransferase (MGMT). researchgate.netnih.govresearchgate.net

The type of adduct formed dictates the repair pathway engaged. For example, smaller alkylation adducts like N7-methylguanine and N3-methyladenine are typically handled by the BER pathway. nih.gov The repair of bulky adducts that distort the DNA helix may involve the NER pathway. researchgate.net The enzyme MGMT specifically removes alkyl groups from the O⁶ position of guanine, directly reversing the damage in a single step. researchgate.net The efficiency and fidelity of these repair systems are critical in mitigating the genotoxic effects of nitrosamines. researchgate.netnih.gov

Exposure to nitrosamines can lead to the formation of DNA single-strand breaks (SSBs). nih.govbohrium.com SSBs can arise through several mechanisms following treatment with a DNA alkylating agent.

One major pathway for SSB formation is as an intermediate product of the Base Excision Repair (BER) process. nih.gov When BER is initiated to remove an alkylated base, a DNA glycosylase first recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the phosphodiester backbone at the AP site, resulting in a temporary single-strand break. This break is subsequently filled in by a DNA polymerase and sealed by a DNA ligase to complete the repair. Therefore, the active repair of alkylation damage itself leads to the transient generation of SSBs.

Additionally, some DNA adducts are chemically unstable. For instance, alkylation at the N7 position of guanine can destabilize the glycosidic bond between the base and the deoxyribose sugar. This can lead to spontaneous depurination, creating an AP site. These AP sites are labile and can be converted to single-strand breaks under certain conditions, such as heat or alkaline environments, a principle utilized in techniques like the comet assay and alkaline sucrose (B13894) gradient sedimentation to detect DNA damage. nih.govnih.gov Therefore, the induction of SSBs by this compound is a direct consequence of both the chemical instability of certain DNA adducts and the cellular enzymatic repair response to the initial alkylation damage. nih.govnih.gov

Cellular DNA Repair Pathway Activation

The interaction of nitrosamine metabolites with DNA results in the formation of DNA adducts, which are lesions on the DNA strand. mdpi.comresearchgate.net These adducts can disrupt normal cellular processes like DNA replication and transcription, leading to mutations and cell death if not repaired. jchr.org The presence of such DNA damage triggers a complex network of cellular DNA repair pathways to maintain genomic integrity. For nitrosamine-induced damage, several key repair mechanisms are activated.

General nitrosamine-induced DNA alkylation damage is primarily addressed by:

Base Excision Repair (BER): This pathway is crucial for repairing small, non-helix-distorting base lesions, such as N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), which are common adducts formed by nitrosamines. mdpi.com

Direct Damage Reversal: This involves enzymes that directly reverse the DNA damage. A key enzyme in this process is O6-alkylguanine-DNA alkyltransferase (AGT), which repairs mutagenic O6-alkylguanine adducts by transferring the alkyl group from the DNA to one of its own cysteine residues. psu.edu

Nucleotide Excision Repair (NER): This pathway handles bulkier, helix-distorting adducts. While less common for smaller alkylating agents, it can be involved in the repair of more complex DNA lesions. psu.edu

In a study involving the downstream metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), evidence of DNA damage and subsequent repair was observed in the bladder epithelial cells of rats. nih.gov The damage induced by BCPN was found to be repaired within 24 to 48 hours, indicating the activation of efficient cellular DNA repair mechanisms. nih.gov While the specific pathways activated by BCPN were not detailed in this particular study, the nature of the damage caused by nitrosamines suggests the involvement of the aforementioned repair systems.

| DNA Repair Pathway | General Role in Nitrosamine Damage Repair | Specific Evidence for this compound or its Metabolites |

| Base Excision Repair (BER) | Repairs common nitrosamine-induced alkylated bases like N7-methylguanine and N3-methyladenine. mdpi.com | Inferred to be involved due to the nature of nitrosamine-induced DNA damage. |

| Direct Damage Reversal (e.g., AGT) | Directly removes alkyl groups from guanine, preventing mutations. psu.edu | Inferred to be a key pathway for repairing mutagenic O6-alkylguanine adducts. |

| Nucleotide Excision Repair (NER) | Repairs bulky DNA adducts that distort the DNA helix. psu.edu | Potentially involved, though less prominent for the types of adducts typically formed by this class of nitrosamines. |

Epigenetic Modifications and Gene Expression Alterations in Research Models

The carcinogenic effects of nitrosamines are not solely due to direct DNA damage but can also be mediated through epigenetic modifications and alterations in gene expression. These changes can lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to the development of cancer.

Research on the carcinogenicity of N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) has demonstrated its ability to induce urinary bladder cancer in mice. nih.gov The development of these tumors is invariably linked to significant changes in gene expression that drive the transformation of normal cells into cancerous ones. Although a direct gene expression profile for BCPN is not detailed in the available literature, studies on the parent compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), which leads to the formation of BCPN, have identified altered expression of numerous genes involved in critical cellular pathways.

In mouse bladder tumors induced by a related nitrosamine, a significant number of genes were found to be differentially expressed. These included genes involved in:

Cell proliferation and differentiation

Cell cycle control

Signal transduction

Apoptosis

| Gene/Pathway Category | Observed Change in Related Models | Potential Implication |

| EGFR-Ras signaling genes | Upregulated | Activation of pathways promoting cell growth and proliferation. |

| Transcription factors | Upregulated | Altered regulation of gene expression, potentially leading to oncogenesis. |

| Cell cycle-related genes | Upregulated | Dysregulation of the cell cycle, leading to uncontrolled cell division. |

| Mitogen-activated protein kinases | Downregulated | Alterations in signaling pathways that control cell growth and stress responses. |

| Cell cycle checkpoint genes | Downregulated | Compromised ability of the cell to halt division in the presence of DNA damage. |

It is plausible that this compound, through its metabolic conversion to BCPN, contributes to similar alterations in gene expression, thereby playing a role in the initiation and progression of cancer. However, direct experimental evidence for this specific compound is currently lacking.

Cellular and Organismal Responses in Research Models

In Vitro Research Models for Mechanistic Studies

In vitro models are crucial for dissecting the cellular and molecular mechanisms of action of chemical compounds, providing a controlled environment to study specific biological processes without the complexities of a whole organism. For N-Butyl-N-(3-formylpropyl)nitrosamine, various in vitro systems have been employed to investigate its genotoxicity and metabolism.

HepaRG Cell Models (2D and 3D Spheroids) for Genotoxicity Assessment

The human hepatoma cell line, HepaRG, is a valuable tool in toxicology due to its ability to differentiate into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes, closely mimicking the metabolic capabilities of primary human hepatocytes. nih.govnih.gov This is particularly important for assessing the genotoxicity of nitrosamines, as their mutagenic and carcinogenic properties are dependent on metabolic activation by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

While direct studies on the genotoxicity of this compound using HepaRG cells are not extensively documented in the reviewed literature, the platform has been widely used to evaluate other nitrosamines. nih.govresearchgate.netnih.gov Research has demonstrated that HepaRG cells, in both traditional 2D monolayer cultures and more physiologically relevant 3D spheroid models, can effectively detect the genotoxic potential of various nitrosamine (B1359907) compounds. nih.govresearchgate.netfda.gov

Studies have shown that 3D HepaRG spheroids exhibit higher levels of CYP activity compared to their 2D counterparts. nih.govfda.gov This enhanced metabolic capacity makes the 3D model particularly sensitive for detecting DNA damage induced by nitrosamines that require metabolic activation. nih.govfda.gov For instance, in a study of eight different nitrosamines, all compounds induced DNA damage in 3D spheroids, whereas only three showed a positive response in 2D cultures. nih.gov Genotoxicity in these models is typically assessed using assays such as the Comet assay for DNA strand breaks and the micronucleus (MN) assay for chromosomal damage. nih.govresearchgate.net Given that this compound is a metabolite of the known carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and possesses the characteristic nitrosamine structure, the HepaRG cell system, particularly the 3D spheroid model, represents a highly relevant and sensitive human-based system for evaluating its potential genotoxicity. nih.govcancer.govsigmaaldrich.comsigmaaldrich.comselleckchem.comtcichemicals.com

Table 1: Comparison of 2D and 3D HepaRG Cell Models for Nitrosamine Genotoxicity Testing

| Feature | 2D HepaRG Monolayer | 3D HepaRG Spheroids |

| CYP Enzyme Activity | Lower | Higher nih.govfda.gov |

| Sensitivity to Nitrosamines | Less sensitive; may produce false negatives nih.gov | More sensitive; detects a broader range of genotoxic nitrosamines nih.govfda.gov |

| Genotoxicity Endpoints | DNA damage (Comet assay), Chromosomal damage (MN assay) nih.gov | DNA damage (Comet assay), Chromosomal damage (MN assay), γH2A.X formation nih.govresearchgate.net |

| Relevance to In Vivo | Lower | Higher, mimics liver tissue architecture |

Isolated Hepatocytes for Metabolic Studies

Isolated hepatocytes are considered the gold standard for in vitro metabolism studies as they retain the full complement of metabolic enzymes found in the liver. nih.gov The metabolism of this compound has been examined in rat liver preparations, providing critical insights that are applicable to isolated hepatocyte systems. nih.gov

This compound is a presumed intermediate metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.gov Studies using rat liver have shown that this compound undergoes two primary metabolic transformations:

Oxidation: An NAD+-dependent oxidation to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). This reaction is catalyzed by aldehyde dehydrogenase. nih.gov

Reduction: An NADH-dependent reduction back to N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.gov

The oxidation to BCPN is a very rapid process in the rat liver. nih.gov This rapid conversion may explain why this compound has not been directly identified as a metabolite of BBN in studies using isolated hepatocytes or in urine. nih.gov The high affinity of aldehyde dehydrogenase for this compound (apparent Km of 20-30 µM) further supports its efficient oxidation. nih.gov Studies with isolated rat hepatocytes have been instrumental in elucidating the metabolic pathways of other nitrosamines, such as N-nitrosodi-n-propylamine (NDPA), by identifying their various hydroxylated and carboxylated metabolites. nih.govhesiglobal.org

Table 2: Metabolic Pathways of this compound in Rat Liver

| Metabolic Pathway | Enzyme/Cofactor | Product | Significance |

| Oxidation | Aldehyde Dehydrogenase / NAD+ | N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) | Forms the principal urinary metabolite of BBN, which is a potent bladder carcinogen. nih.govnih.gov |

| Reduction | Alcohol Dehydrogenase / NADH | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Reverts to the parent compound. nih.gov |

Yeast-Based Biosensors for Genotoxicity Evaluation

Yeast, particularly Saccharomyces cerevisiae, serves as a valuable eukaryotic model for assessing the genotoxicity of chemical compounds. nih.govnih.gov Yeast-based biosensors, which often utilize green fluorescent protein (GFP) fused to proteins involved in DNA damage repair pathways, can provide mechanistic insights into the genotoxic effects of a substance. nih.gov These assays can detect the activation of specific DNA repair pathways in response to different types of DNA damage. nih.gov

While there are no studies that have specifically used yeast-based biosensors to evaluate this compound, this methodology has been successfully applied to other nitrosamines and to aldehydes. nih.govnih.gov For instance, a collection of GFP-fused yeast strains has been used to evaluate the genotoxicity of eight different nitrosamine compounds, revealing that they can cause extensive DNA damage and activate multiple repair pathways. nih.gov Similarly, a simplified yeast-based toxicogenomics assay has been developed to assess the genotoxicity of haloacetaldehydes, a class of aldehyde compounds. nih.gov

Given that this compound is a nitrosamine containing an aldehyde functional group, yeast-based biosensors represent a potentially powerful tool for investigating its genotoxicity. Such an assay could elucidate which DNA damage and repair pathways are activated by this compound, providing valuable mechanistic information that is complementary to other genotoxicity tests. The advantages of yeast-based assays include their cost-effectiveness, speed, and the detailed mechanistic data they can generate. nih.gov

In Vivo Animal Models for Investigating Mechanisms of Carcinogenesis

In vivo animal models are indispensable for understanding the complex processes of chemical carcinogenesis, from metabolism and distribution to tumor induction in specific organs.

Rat Models in Metabolism and Carcinogenesis Studies

Rat models, particularly the ACI/N and F344 strains, have been instrumental in elucidating the metabolism and carcinogenicity of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and its metabolites, including this compound. nih.govnih.govnih.gov this compound is an intermediate in the metabolic pathway of BBN. nih.gov In the rat liver, it is rapidly oxidized to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.gov

BCPN is the principal urinary metabolite of BBN in rats and is considered the ultimate carcinogenic form responsible for the selective induction of urinary bladder tumors. nih.govnih.gov Studies have shown that direct administration of BCPN to rats induces bladder tumors, confirming its carcinogenic activity. nih.gov This provides strong evidence for the role of the metabolic conversion of this compound to BCPN in the organ-specific carcinogenicity of BBN. nih.govnih.gov The investigation of various BBN analogues in rats has further solidified the understanding that the formation of an N-alkyl-N-(3-carboxypropyl)nitrosamine metabolite is critical for bladder carcinogenicity. nih.gov

Table 3: Key Findings from Rat Models on the BBN Metabolic Pathway

| Compound Administered | Key Finding | Significance |

| N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Induces urinary bladder tumors. nih.gov Principal urinary metabolite is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.govjst.go.jp | Establishes the bladder as the target organ and identifies the key urinary metabolite. |

| This compound | Rapidly oxidized in the liver to BCPN. nih.gov | Identifies its role as a short-lived intermediate in the formation of the ultimate carcinogen. |

| N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) | Directly induces urinary bladder tumors when administered to rats. nih.gov | Confirms it as the ultimate carcinogenic metabolite of BBN. |

Genetically Modified Animal Models, e.g., p53 Knockout Mice

Genetically modified animal models, such as those with targeted disruptions in tumor suppressor genes like p53, are powerful tools for investigating the mechanisms of chemical carcinogenesis. The p53 protein plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis following DNA damage.

While no studies were found that specifically investigated the effects of this compound in p53 knockout mice, research on other nitrosamines highlights the utility of this model. For example, studies with N-bis(2-hydroxypropyl)nitrosamine in p53 knockout mice have shown that p53-deficient mice have a significantly higher susceptibility to developing tumors in various organs, including the lungs and liver, compared to their wild-type counterparts. nih.gov These models can help determine the role of specific genes in the susceptibility to nitrosamine-induced cancers. nih.gov Given the genotoxic nature of nitrosamines, investigating the response to this compound and its parent compound BBN in p53 knockout mice could provide valuable insights into the genetic pathways that are critical for defending against the carcinogenic effects of these compounds.

Organ-Specific Metabolic Activation and DNA Damage in Extrahepatic Tissues

The metabolic activation of this compound, a critical intermediate in the carcinogenesis induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), is particularly significant in extrahepatic tissues, most notably the urinary bladder. This organ-specific metabolism is a key determinant of its carcinogenic potential, leading to localized DNA damage and tumor initiation.

Research in various animal models has demonstrated that the principal urinary metabolite of BBN is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) nih.gov. The formation of BCPN from this compound represents a crucial oxidative activation step. While this conversion can occur in the liver, studies have shown that the urinary bladder itself possesses the metabolic machinery to carry out this transformation dntb.gov.ua. This localized metabolic activation within the target organ concentrates the ultimate carcinogenic species where it can exert its maximal effect. The susceptibility of different animal species to BBN-induced bladder cancer has been correlated with the urinary excretion rate of BCPN, highlighting the importance of this metabolic pathway nih.govnih.gov.

The genotoxic nature of BBN and its metabolites, including this compound, is well-established. These compounds are known to cause DNA damage specifically within the bladder epithelium iiarjournals.orgresearchgate.net. The mechanism of this DNA damage is believed to involve the formation of DNA adducts through the alkylation of DNA bases by reactive intermediates. While the specific DNA adducts formed directly by this compound in the bladder have not been fully characterized, the mutational signatures in BBN-induced bladder tumors provide indirect evidence of their nature. The predominant mutations observed are G-A or C-T transitions, which are consistent with the formation of alkylating DNA adducts iiarjournals.org. For instance, studies with the related compound N-nitrosodibutylamine have shown the formation of O⁶-(n-butyl)guanine in liver DNA, suggesting that butylation of guanine (B1146940) may be a relevant mechanism of DNA damage for this compound in the bladder nih.gov.

The process of carcinogenesis in the bladder induced by these compounds involves a sequence of histopathological changes, beginning with hyperplasia and progressing to dysplasia and eventually carcinoma nih.govnih.gov. This progression is a direct consequence of the DNA damage and subsequent mutations in critical genes that control cell growth and differentiation.

Molecular Biomarkers of Exposure and Mechanistic Effect in Research Specimens

The study of molecular biomarkers provides valuable insights into the exposure to this compound and the mechanisms by which it induces carcinogenesis. These biomarkers can be broadly categorized as markers of exposure, which indicate the presence of the carcinogen or its metabolites in the body, and markers of mechanistic effect, which reflect the biological and pathological changes resulting from the exposure.

A primary and well-validated biomarker of exposure to the parent compound BBN, and by extension its metabolite this compound, is the urinary level of N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) omicsonline.orgtmu.edu.tw. The quantification of urinary BCPN has been shown to be a reliable predictor of bladder cancer risk in rodent models nih.govomicsonline.org. This is because the conversion of this compound to BCPN is the critical activation step, and the presence of BCPN in the urine directly reflects the metabolic processing of the carcinogen that leads to the formation of the ultimate carcinogenic species.

| Biomarker Type | Biomarker | Specimen | Significance |

| Exposure | N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) | Urine | A reliable predictive parameter of bladder cancer risk, indicating metabolic activation of the parent compound. nih.govomicsonline.org |

Biomarkers of mechanistic effect provide a deeper understanding of the molecular events that occur in the target tissue following exposure to the carcinogen. In studies of BBN-induced bladder cancer, several proteins have been identified whose expression is altered during the development of tumors. These altered expression patterns can serve as biomarkers of the carcinogenic process.

For example, the expression of the Fragile Histidine Triad (FHIT) protein has been found to be significantly decreased in BBN-induced bladder cancers compared to normal bladder epithelium nih.gov. Conversely, the expression of survivin, an anti-apoptotic protein, is absent in normal bladder epithelium but becomes variably expressed in bladder cancers induced by BBN nih.gov. These changes in protein expression reflect the disruption of normal cellular processes, such as tumor suppression and apoptosis, which are hallmarks of cancer.

| Biomarker Type | Biomarker | Change in Expression in Bladder Cancer | Significance |

| Mechanistic Effect | Fragile Histidine Triad (FHIT) | Decreased | Loss of a tumor suppressor function. nih.gov |

| Mechanistic Effect | Survivin | Increased/Variable | Inhibition of apoptosis, promoting cell survival. nih.gov |

Further research into the genetic and epigenetic alterations in BBN-induced bladder tumors has identified mutations in key oncogenes and tumor suppressor genes. For instance, the H-ras oncogene has been found to be activated in rat bladder tumors induced by BBN dntb.gov.ua. Such genetic alterations are critical drivers of the carcinogenic process and can serve as specific molecular fingerprints of the carcinogen's action.

The identification and validation of these molecular biomarkers in research specimens are crucial for understanding the organ-specific carcinogenicity of this compound and for developing potential strategies for risk assessment and prevention.

Advanced Analytical Methodologies in Research Investigations

Chromatographic Techniques for Metabolite Identification and Quantification

Chromatography is the cornerstone of separating N-Butyl-N-(3-formylpropyl)nitrosamine and its metabolic precursors and products from biological samples for subsequent analysis. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively employed, often coupled with mass spectrometry for definitive identification and quantification. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile nitrosamines. mdpi.com The separation is typically achieved on reversed-phase columns, such as octadecylsilane (B103800) (C18), which separate compounds based on their hydrophobicity. nih.govwaters.com More polar columns, like those based on porous graphitic carbon, have also been successfully used to separate various nitrosamine (B1359907) compounds. sigmaaldrich.com

A variety of detection methods can be paired with HPLC systems:

UV-Vis Detection: N-nitrosamines exhibit a characteristic UV absorbance around 230 nm. mdpi.comsigmaaldrich.com While accessible, UV detection can lack the sensitivity and specificity required for trace-level analysis in complex matrices like biological fluids. mdpi.comnih.gov

Post-Column Photohydrolysis: To enhance specificity, a post-column reaction can be employed. nih.gov In this method, nitrosamines eluted from the HPLC column are subjected to UV light, which causes photohydrolysis and releases the nitrite (B80452) ion. nih.gov The nitrite is then mixed with a Griess reagent, leading to a colorimetric reaction that can be detected with high specificity. nih.gov This method has a detection limit in the picomole range. nih.gov

Fluorescence Detection: Pre-column derivatization techniques can be used to attach a fluorescent tag to the amine remaining after denitrosation of the nitrosamine. Derivatizing agents like fluorenylmethoxycarbonyl chloride (Fmoc-Cl) allow for highly sensitive detection with a fluorimetric detector. mdpi.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful approach, providing high sensitivity and specificity for both identification and quantification. nih.govphenomenex.com This technique is discussed in greater detail in section 6.2.

Table 1: Example HPLC Conditions for Nitrosamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | XSelect HSS T3 or Supel™ Carbon LC | waters.comsigmaaldrich.com |

| Mobile Phase | Gradient of Water and Acetonitrile, often with 0.1% formic or trifluoroacetic acid | sigmaaldrich.comtheanalyticalscientist.com |

| Flow Rate | 0.5 mL/min | sigmaaldrich.com |

| Column Temp. | 90 °C (for Carbon LC) | sigmaaldrich.com |

| Detector | PDA (UV) at 230 nm; Mass Spectrometer | waters.comsigmaaldrich.com |

| Injection Vol. | 5 µL | sigmaaldrich.com |

Gas Chromatography (GC) is highly effective for analyzing volatile nitrosamines. nih.govrestek.com For less volatile compounds, derivatization may be necessary to increase their volatility and thermal stability. In research involving this compound and its metabolites, GC is almost exclusively paired with mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS) using triple quadrupole instruments. restek.comnemc.usthermofisher.com

GC-MS/MS offers exceptional sensitivity and selectivity, which is crucial for detecting trace-level analytes in complex samples. nemc.usgcms.cz The technique operates by separating compounds in the gas chromatograph before they enter the mass spectrometer. The first quadrupole selects the specific molecular ion (precursor ion) of the target analyte, which is then fragmented in a collision cell. The third quadrupole selects a specific fragment ion (product ion) to be detected. nemc.us This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for detection limits in the low parts-per-billion (ppb) range. restek.comgcms.cz While standard electron ionization (EI) at 70 eV is common, using a softer ionization energy (e.g., 40 eV) can sometimes yield more prevalent higher molecular weight fragments, aiding in identification. nemc.usthermofisher.com

A specialized detector known as a Thermal Energy Analyzer (TEA) is highly specific for nitrosamines and can be used with GC. publisso.de It works by pyrolyzing the nitrosamine to release a nitric oxide (NO) radical, which then reacts with ozone to produce light (chemiluminescence) that is detected. publisso.de

Table 2: Typical GC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | TG-WAX MS or similar | nemc.us |

| Injection | 1-2 µL Split/Splitless | nemc.usgcms.cz |

| Ionization Mode | Electron Ionization (EI) | nemc.usthermofisher.com |

| MS Mode | MS/MS (Triple Quadrupole) | restek.comnemc.us |

| Acquisition | Multiple Reaction Monitoring (MRM) | gcms.cz |

| Detection Limits | Low ng/L to µg/L (ppb) range | restek.comgcms.cz |

Mass Spectrometry-Based Approaches for Molecular Adductomics

This compound, like other carcinogenic nitrosamines, is believed to exert its effects after metabolic activation to an electrophilic species that can form covalent adducts with biological macromolecules, most notably DNA. nih.gov The study of these adducts, known as adductomics, is critical for understanding mechanisms of carcinogenicity and requires highly sensitive mass spectrometry techniques. nih.gov

High-Resolution Mass Spectrometry (HRMS) platforms, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems, are indispensable tools in adductomics. nih.govthermofisher.cnresolvemass.ca Their primary advantage is the ability to measure the mass of an ion with very high accuracy (typically <5 ppm error). anchem.pl This capability is crucial for several reasons:

Confident Identification: High mass accuracy allows for the determination of the elemental composition of a detected metabolite or DNA adduct, greatly increasing the confidence in its identification. thermofisher.cnacs.org

Elimination of False Positives: In complex biological samples, many compounds can have the same nominal mass as the target analyte. HRMS can distinguish between these isobaric interferences, which is critical to avoid false-positive results. thermofisher.cn

Untargeted Screening: HRMS is ideal for "adductomics," an untargeted approach to screen for the entirety of DNA damage. nih.gov Researchers can analyze genomic DNA from exposed cells or tissues to search for all potential DNA adducts based on their accurate masses, without needing to know their identities beforehand. nih.gov

In practice, DNA is extracted from tissues, hydrolyzed to its constituent nucleosides, and analyzed by LC-HRMS. nih.gov Data-dependent acquisition modes can be used where the instrument performs a full scan to detect all ions and then automatically triggers tandem MS (MS/MS) scans on the most intense ions to obtain structural information. acs.org

While HRMS excels at discovery and identification, Triple Quadrupole Mass Spectrometry (QQQ MS) is the gold standard for targeted, quantitative analysis of known DNA adducts and metabolites. resolvemass.cagulfbioanalytical.comlabrulez.com Its exceptional sensitivity and selectivity are achieved through the use of Multiple Reaction Monitoring (MRM). theanalyticalscientist.com

For the analysis of a specific DNA adduct related to this compound, a specific MRM transition would be established. For example, in the analysis of modified deoxynucleosides, a common transition involves the selection of the protonated adduct ion ([M+H]+) in the first quadrupole, followed by collision-induced dissociation and the selection of the fragment corresponding to the modified DNA base in the third quadrupole. capes.gov.br This highly specific detection allows for robust and accurate quantification, even at very low abundance levels, making QQQ MS essential for determining the extent of DNA damage in biological samples. gulfbioanalytical.comcapes.gov.br

Spectroscopic Methods for Structural Elucidation of Metabolites

While chromatography coupled with mass spectrometry is used for detection and quantification, the definitive structural elucidation of novel metabolites of this compound requires a combination of spectroscopic techniques. This is typically performed on standards of the metabolites that have been chemically synthesized.

Mass spectrometry itself is a key spectroscopic tool. The fragmentation patterns generated in tandem mass spectrometry (MS/MS) provide vital clues about the molecule's structure. nemc.us High-resolution MS provides the elemental composition, further constraining the possible structures. thermofisher.cn

However, for unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required. NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the precise determination of its connectivity and stereochemistry. In metabolic studies, once a putative metabolite is identified by LC-MS, a reference standard is synthesized. The NMR spectra of the synthesized standard are then compared to the characteristics of the isolated metabolite to confirm its identity. This correlative approach is fundamental to mapping the complete metabolic pathway of compounds like this compound.

Application of Derivatization Strategies for Enhanced Analytical Sensitivity

In the analysis of N-nitrosamines, achieving high sensitivity and selectivity is paramount due to their often low concentrations in complex matrices and their potential carcinogenicity. researchgate.net Derivatization, a chemical modification of the analyte, is a powerful strategy employed in analytical chemistry to improve the detectability of target compounds. This approach is particularly valuable for enhancing the analytical sensitivity of this compound and related compounds by introducing moieties that are more readily detected by various analytical instruments.

Derivatization can improve analysis by:

Increasing the volatility of the analyte for gas chromatography (GC).

Introducing a chromophore or fluorophore for enhanced UV or fluorescence detection in high-performance liquid chromatography (HPLC).

Improving the ionization efficiency for mass spectrometry (MS).

Several derivatization strategies have been developed for the analysis of nitrosamines, which can be broadly categorized into two main approaches: those that target the intact nitrosamine molecule and those that involve the cleavage of the N-nitroso bond followed by derivatization of the resulting secondary amine.

A key challenge in the analysis of this compound is its polarity and thermal lability, which can complicate direct GC analysis. Derivatization offers a solution to overcome these analytical hurdles.

One notable derivatization strategy has been successfully applied to a closely related metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is the oxidation product of this compound. nih.govnih.gov This method involves the esterification of the carboxylic acid group of BCPN with 9-anthryldiazomethane (B78999) (ADAM), a fluorescent labeling agent. nih.gov The resulting ester is highly fluorescent, allowing for sensitive detection by HPLC with a fluorescence detector. nih.gov This approach highlights a viable pathway for the derivatization of the carboxylated metabolite, and a similar strategy could potentially be adapted for the formyl group of the parent compound, for instance, through reaction with a fluorescent hydrazine (B178648) derivative.

| Target Analyte | Derivatization Reagent | Reaction Conditions | Analytical Method | Detection Limit | Reference |

|---|---|---|---|---|---|

| N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) | 9-anthryldiazomethane (ADAM) | 40°C for 1 hour | HPLC with Fluorescence Detection | Not Specified | nih.gov |

Another general and widely used derivatization approach for nitrosamines involves denitrosation, which is the cleavage of the N-NO group, typically using hydrobromic acid in an acidic medium. mdpi.com This reaction liberates the parent secondary amine, which can then be derivatized to enhance its detectability. A variety of reagents can be used for this subsequent derivatization step. For example, dansyl chloride reacts with the secondary amine to form a highly fluorescent derivative suitable for HPLC-fluorescence detection. mdpi.com

Alternatively, after denitrosation, the resulting secondary amine can be reacted with p-toluenesulfonyl chloride to form a sulfonamide. researchgate.net This derivative is more amenable to GC-MS analysis, exhibiting improved chromatographic behavior and providing characteristic mass spectra for identification and quantification. researchgate.net Research has shown that this derivatization method can decrease instrumental detection limits by nearly 20-fold compared to underivatized nitrosamines. researchgate.net

| General Nitrosamines | Derivatization Strategy | Derivatization Reagent | Analytical Method | Key Advantage | Reference |

|---|---|---|---|---|---|

| Various | Denitrosation followed by derivatization | Dansyl chloride | HPLC with Fluorescence Detection | Formation of a highly fluorescent derivative | mdpi.com |

| Various | Denitrosation followed by derivatization | p-toluenesulfonyl chloride | GC-MS | Improved chromatographic behavior and mass response | researchgate.net |

For certain nitrosamines, particularly those containing acidic functional groups like N-nitrosoproline, derivatization with pentafluorobenzyl bromide (PFBBr) has proven effective. nih.gov This reagent converts the analyte into a pentafluorobenzyl ester, which is highly sensitive to detection by GC-MS with negative chemical ionization (NCI-MS). nih.gov This technique offers very low detection limits, in the range of 0.1 ng/mL in urine samples. nih.gov Given that this compound can be oxidized to its carboxylic acid form, this derivatization strategy could be applied after an initial oxidation step to achieve high sensitivity.

The selection of a derivatization strategy is contingent upon the specific analytical instrumentation available, the nature of the sample matrix, and the required sensitivity. For this compound, derivatization of the aldehyde functional group itself, for example, through reaction with a fluorinated or silylated hydrazine or hydroxylamine (B1172632) derivative, represents a direct approach to enhance its volatility and detectability for GC-MS analysis. While specific studies on such direct derivatization are not widely reported, the principles of derivatizing aldehydes are well-established in analytical chemistry and could be readily adapted for this purpose.

Comparative and Interdisciplinary Research Perspectives

Comparative Mechanistic Studies with Related N-Nitrosamines

The carcinogenicity of N-nitrosamines is highly dependent on their chemical structure and metabolic fate. nih.gov Comparative studies with structurally similar compounds are essential for elucidating the mechanisms of action of N-Butyl-N-(3-formylpropyl)nitrosamine.

The bioactivation of N-nitrosamines is a critical step in their carcinogenic process. nih.govresearchgate.net This activation is primarily mediated by cytochrome P450 (CYP) enzymes through α-carbon hydroxylation, which generates unstable intermediates that ultimately form DNA-reactive electrophiles. nih.govresearchgate.netnih.govmdpi.com

Structure-activity relationship (SAR) analyses reveal that the carcinogenic potency of N-nitrosamines is significantly influenced by their molecular structure. nih.govnih.gov Key structural features that affect bioactivation and potency include:

α-Carbon Substitution: The presence and nature of substituents on the carbon atom adjacent (alpha) to the nitroso group can dramatically alter metabolic activation. Steric hindrance at the α-carbon can reduce or even negate carcinogenic potency by impeding enzymatic hydroxylation. nih.govresearchgate.net

Electron-Withdrawing Groups: The presence of electron-withdrawing groups can decrease the carcinogenic potency of N-nitrosamines. nih.gov

Alkyl Chain Length: The length and branching of the alkyl chains influence the lipophilicity of the compound and its interaction with metabolic enzymes.

In the case of this compound, its structure features a butyl group and a 3-formylpropyl group. Its metabolism involves both the reduction of the aldehyde group and its oxidation. Specifically, it undergoes NADH-dependent reduction to N-butyl-N-(4-hydroxybutyl)nitrosamine and NAD+-dependent oxidation to N-butyl-N-(3-carboxypropyl)nitrosamine nih.gov. The latter, N-butyl-N-(3-carboxypropyl)nitrosamine, is a known urinary metabolite and a potent bladder carcinogen itself nih.govnih.gov. The rapid oxidation of the formyl group to a carboxylic acid is a significant metabolic pathway for this compound in the rat liver, catalyzed by aldehyde dehydrogenase nih.gov.

Table 1: Comparison of Structural Features and Bioactivation of Related N-Nitrosamines

| Compound | Key Structural Features | Primary Bioactivation Pathway | Resulting Electrophile |

| This compound | Butyl and 3-formylpropyl chains; aldehyde group | α-hydroxylation of the butyl chain; oxidation/reduction of the formylpropyl chain nih.gov | Butyl-diazonium ion |

| N-Butyl-N-(4-hydroxybutyl)nitrosamine | Butyl and 4-hydroxybutyl chains; hydroxyl group | α-hydroxylation of the butyl chain; oxidation of the hydroxyl group nih.gov | Butyl-diazonium ion |

| N-Butyl-N-(3-carboxypropyl)nitrosamine | Butyl and 3-carboxypropyl chains; carboxyl group | α-hydroxylation of the butyl chain | Butyl-diazonium ion |

| N-Nitrosodimethylamine (NDMA) | Two methyl groups | α-hydroxylation nih.govmdpi.com | Methyl-diazonium ion |

| N-Nitrosodiethylamine (NDEA) | Two ethyl groups | α-hydroxylation | Ethyl-diazonium ion |

The interaction of metabolically activated N-nitrosamines with DNA leads to the formation of DNA adducts, which are covalent modifications to the DNA structure. nih.govhesiglobal.org These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. hesiglobal.org

The specific types of DNA adducts formed depend on the structure of the parent nitrosamine (B1359907). For example:

N-Nitrosodimethylamine (NDMA) primarily forms methyl adducts, such as 7-methylguanine (N7-Me-Gua) and O6-methylguanine (O6-Me-Gua). hesiglobal.orgmdpi.com

Tobacco-Specific Nitrosamines (TSNAs) like NNK and NNN can form both methylating and more complex pyridyloxobutylating intermediates that lead to a variety of DNA adducts. nih.govmdpi.comnih.gov

For this compound, metabolic activation via α-hydroxylation of the butyl chain is expected to produce a butyl-diazonium ion, which would subsequently lead to the formation of butyl-DNA adducts. Its primary metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine, has been shown to be a potent carcinogen for the urinary bladder in mice, with an activity comparable to that of N-butyl-N-(4-hydroxybutyl)nitrosamine nih.gov. This suggests that the ultimate carcinogenic activity is driven by the butylation of DNA, and the functional group on the propyl chain (formyl, hydroxyl, or carboxyl) modulates the compound's metabolism and distribution rather than the fundamental DNA-damaging mechanism. The different metabolic fates of these functional groups can, however, influence the site of tumor induction.

Integration with Broader Carcinogen Metabolism Research

The study of this compound metabolism fits into the broader context of research on how organisms process chemical carcinogens. The metabolic pathways for this compound involve key enzyme families that are central to xenobiotic metabolism in general.

Research has demonstrated that this compound is rapidly oxidized to N-butyl-N-(3-carboxypropyl)nitrosamine in rat liver by aldehyde dehydrogenase nih.gov. This is a significant finding, as aldehyde dehydrogenases are a major family of enzymes involved in the detoxification of both endogenous and exogenous aldehydes. The high rate of this oxidation may explain why the 3-formylpropyl intermediate itself has not been directly identified as a metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine in vivo nih.gov. This highlights the importance of considering the full metabolic cascade, including both activation and detoxification pathways, when assessing the carcinogenic potential of a compound. The interplay between different enzyme systems, such as CYPs for activation and aldehyde dehydrogenases for detoxification or further metabolism, is a central theme in carcinogen metabolism research. researchgate.net

Computational Toxicology and In Silico Modeling of N-Nitrosamine Reactivity

In recent years, computational toxicology and in silico (computer-based) modeling have become increasingly valuable tools for assessing the risks associated with N-nitrosamines, particularly for compounds where extensive experimental data is lacking. semanticscholar.orgnih.gov These approaches use computer algorithms and models to predict the toxicological properties of chemicals based on their structure.

In silico models are being developed to predict the metabolic fate of N-nitrosamines and their potential to interact with DNA. nih.govoasis-lmc.orgresearchgate.net These models often employ a mechanism-based approach, incorporating knowledge of key biochemical processes:

(Q)SAR Models: Quantitative Structure-Activity Relationship models correlate specific structural features of molecules with their biological activity, such as mutagenicity or carcinogenicity. researchgate.netresearchgate.net For N-nitrosamines, (Q)SAR models can identify structural alerts, such as the potential for α-hydroxylation, that are associated with genotoxicity. nih.govoasis-lmc.org

Quantum Mechanics (QM) Models: Because the bioactivation of N-nitrosamines involves the breaking and forming of chemical bonds, QM approaches have emerged as a powerful tool. semanticscholar.orgnih.gov These models can calculate the energies required for metabolic reactions like α-hydroxylation, providing a more mechanistic prediction of carcinogenic potency. nih.govresearchgate.net

Metabolic Simulators: Some in silico systems can simulate the metabolic pathways a chemical might undergo in the body, predicting the formation of various metabolites. nih.govoasis-lmc.org For a compound like this compound, such models could predict its oxidation to the carboxypropyl derivative and its reduction to the hydroxybutyl parent compound.

Table 2: In Silico Approaches for N-Nitrosamine Assessment

| Modeling Approach | Principle | Application to N-Nitrosamines |

| (Q)SAR | Correlates chemical structure with biological activity. | Predicts mutagenic potential based on structural alerts for DNA reactivity. nih.govresearchgate.net |

| Quantum Mechanics (QM) | Models electronic structure to predict chemical reactivity. | Calculates the energy barriers for metabolic activation (α-hydroxylation) to predict carcinogenic potency. semanticscholar.orgresearchgate.net |

| Metabolic Simulators | Simulates enzymatic reactions to predict metabolic pathways. | Predicts the formation of active and inactive metabolites from a parent nitrosamine. nih.govoasis-lmc.org |